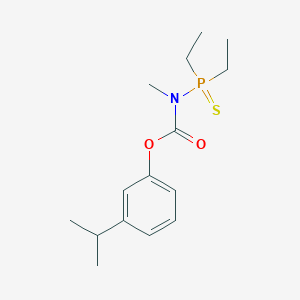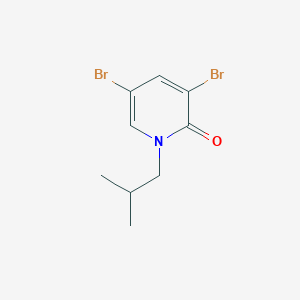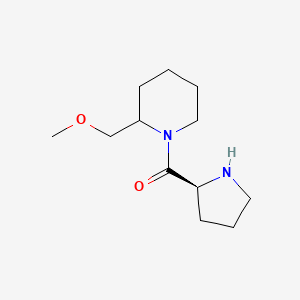
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a diethylphosphorothioyl group, and a methylcarbamate group. It is often used in scientific research due to its specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate typically involves the reaction of 3-isopropylphenol with diethylphosphorothioyl chloride and methyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 3-Isopropylphenol reacts with diethylphosphorothioyl chloride in the presence of a base to form 3-isopropylphenyl diethylphosphorothioate.
Step 2: The intermediate product then reacts with methyl isocyanate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
化学反应分析
Types of Reactions
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates.
科学研究应用
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of 3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.
相似化合物的比较
Similar Compounds
3-Isopropylphenyl N-Methylcarbamate: Similar structure but lacks the diethylphosphorothioyl group.
Diethylphosphorothioyl Methylcarbamate: Similar structure but lacks the isopropylphenyl group.
Uniqueness
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate is unique due to the presence of both the isopropylphenyl and diethylphosphorothioyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C15H24NO2PS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
(3-propan-2-ylphenyl) N-diethylphosphinothioyl-N-methylcarbamate |
InChI |
InChI=1S/C15H24NO2PS/c1-6-19(20,7-2)16(5)15(17)18-14-10-8-9-13(11-14)12(3)4/h8-12H,6-7H2,1-5H3 |
InChI 键 |
YRMUTFKITVGIOY-UHFFFAOYSA-N |
规范 SMILES |
CCP(=S)(CC)N(C)C(=O)OC1=CC=CC(=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)
![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)





![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)

